molecular formula C8H8Cl2N4 B1623609 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide CAS No. 46322-66-1

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Cat. No.: B1623609
CAS No.: 46322-66-1
M. Wt: 231.08 g/mol
InChI Key: WDPPSRUIMSQVFX-PQMHYQBVSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide , reflecting its trans-configuration (E) at the imine double bond. The structure consists of a 2,4-dichlorobenzaldehyde-derived hydrazone backbone conjugated to a carboximidamide group.

Key structural features include:

  • A 2,4-dichlorophenyl substituent.
  • An imine (C=N) bond linking the aromatic ring to the hydrazinecarboximidamide moiety.
  • A guanidine-like terminal group (-NH-C(=NH)-NH₂).

The SMILES notation is ClC1=CC=C(C(Cl)=C1)/C=N/NC(N)=N, while the InChI code is 1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+.

Alternative Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 46322-66-1
PubChem CID 9556823 (parent compound)
MDL Number MFCD00276318
ChemSpider ID 4489610 (related derivatives)
Common Synonyms 2,4-Dichlorobenzaldehyde guanylhydrazon; COM964464237

Alternative names emphasize its functional groups, such as hydrazinecarboximidamide and benzylidene derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₈H₈Cl₂N₄ corresponds to:

  • 8 carbon atoms (6 aromatic, 2 from hydrazinecarboximidamide).
  • 8 hydrogen atoms .
  • 2 chlorine atoms at the 2- and 4-positions of the benzene ring.
  • 4 nitrogen atoms in the hydrazine and guanidine groups.

Molecular weight :

  • Theoretical average mass : 231.08 g/mol.
  • Exact mass : 230.01300 Da (calculated using isotopic composition).
  • Monoisotopic mass : 230.014 Da.

Physicochemical descriptors :

  • Polar surface area (PSA) : 74.26 Ų.
  • LogP (octanol-water partition coefficient) : 3.00, indicating moderate lipophilicity.

Isomeric Considerations and Stereochemical Configuration

The compound exists predominantly in the E-configuration (trans) at the imine double bond, as confirmed by IUPAC naming conventions and crystallographic data. Key stereochemical details include:

  • Geometric isomerism : The benzylidene group and hydrazinecarboximidamide are on opposite sides of the C=N bond.
  • Tautomerism : Potential equilibrium between hydrazone and azo forms, though the hydrazone form is stabilized by conjugation.
  • Chirality : No chiral centers are present in the structure, eliminating enantiomeric forms.

Properties

CAS No.

46322-66-1

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WDPPSRUIMSQVFX-PQMHYQBVSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Other CAS No.

46322-66-1

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through a presynaptic GABA-mediated mechanism, which involves the inhibition of GABA-T (gamma-aminobutyric acid transaminase) . This inhibition leads to increased levels of GABA, a neurotransmitter that helps regulate neuronal excitability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Data for 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide and Analogs
Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
This compound 2,4-Cl C₈H₈Cl₂N₄ 231.08 203–208 Antimicrobial, enzyme inhibition
(E)-2-(3,4-Dichlorobenzylidene)hydrazinecarboximidamide HCl 3,4-Cl C₈H₈Cl₂N₄·HCl 267.55 221–223 Allosteric inhibitor of HemO (P. aeruginosa)
2-(2,6-Dichlorobenzylidene)hydrazinecarboximidamide (Guanabenz analog) 2,6-Cl C₈H₈Cl₂N₄ 231.08 208–210* Antihypertensive (α₂-adrenergic agonist)
(E)-2-(2,3-Dichlorobenzylidene)hydrazinecarboximidamide acetate 2,3-Cl C₁₀H₁₂Cl₂N₄O₂ 307.15 N/A Research use (unpublished)

*Reported for Guanabenz derivatives; exact value varies with formulation.

Key Observations:

Chlorine Position and Melting Point :

  • The 2,4-dichloro isomer has a lower melting point (203–208°C) compared to the 3,4-dichloro analog (221–223°C), likely due to differences in molecular symmetry and hydrogen bonding .
  • The 2,6-dichloro isomer (Guanabenz analog) shows higher thermal stability, correlating with its clinical use in sustained-release formulations .

Biological Activity: 2,4-Dichloro derivative: Exhibits broad-spectrum antimicrobial activity, possibly due to the electron-withdrawing effect of chlorine enhancing interactions with bacterial enzymes . 3,4-Dichloro derivative: Demonstrates specificity as an allosteric inhibitor of heme oxygenase (HemO), critical in Pseudomonas aeruginosa iron metabolism . 2,6-Dichloro derivative (Guanabenz): Targets α₂-adrenergic receptors, highlighting how chlorine positioning influences receptor selectivity .

Key Observations:
  • The 2,4-dichloro derivative is synthesized in high yields (78–95%) under mild acidic conditions, making it industrially scalable .
  • Sulfonylguanidine derivatives require longer reaction times (up to 11 hours) but maintain good yields (74–91%), suggesting robustness in functional group tolerance .

Structural Insights from Spectroscopic Data

  • ¹³C-NMR : The 2,4-dichloro derivative shows distinct aromatic carbon signals at δ 128–137 ppm, while the 3,4-dichloro analog exhibits upfield shifts (δ 127–132 ppm) due to altered electron distribution .
  • IR : The absence of a C=O peak in the 2,6-dichloro isomer (Guanabenz) distinguishes it from carboxy-substituted analogs .

Biological Activity

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide, also known as Guanabenz, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8Cl2N4
  • Molecular Weight : 245.09 g/mol
  • CAS Number : 41888-66-8

Guanabenz primarily acts as an α2-adrenergic receptor agonist. Its biological activity is attributed to its ability to modulate neurotransmitter release and influence various signaling pathways, particularly those involved in inflammatory responses and apoptosis regulation.

  • eIF2α Pathway Modulation : Guanabenz has been shown to inhibit eIF2α dephosphorylation, which plays a critical role in the integrated stress response (ISR). This mechanism helps protect cells from apoptosis during stress conditions, such as those induced by lipopolysaccharide (LPS) exposure .
  • Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines like TNF-α in response to LPS-induced inflammation. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways shows promise for future cancer therapies.

Study on Liver Inflammation

A significant study evaluated the effects of Guanabenz on liver inflammation induced by d-galactosamine and LPS in mice. The results demonstrated that treatment with Guanabenz significantly reduced liver damage and inflammatory markers, suggesting its potential as a therapeutic agent for liver-related diseases .

Clinical Applications

Guanabenz has been explored for its efficacy in treating conditions such as hypertension due to its central nervous system effects. Its FDA approval for hypertension treatment underscores its clinical relevance and safety profile .

Data Summary

Study Findings
Liver Inflammation ModelReduced liver damage and inflammatory cytokines in treated mice .
Antimicrobial ActivityEffective against various pathogens; potential for new drug development.
Cancer Cell ApoptosisInduced apoptosis in cancer cells through specific signaling pathways.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide, and how do reaction conditions influence yield?

  • Methodology : A standard synthesis involves condensation of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under reflux in ethanol. Catalyst choice (e.g., tetrabutylammonium bromide, TBAB) and solvent polarity significantly affect reaction efficiency. For example, ultrasound irradiation with TBAB reduced reaction time from 6 hours to 30 minutes, achieving ~70% yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH (neutral to slightly acidic) to minimize byproducts like unreacted hydrazine derivatives.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the trihydrate salt of a related derivative crystallized in space group P1 with unit cell parameters a = 8.4631 Å, b = 9.5968 Å, and c = 10.8300 Å .
  • Software : Use SHELXL for refinement (R-factor < 0.05) and Mercury for visualization. SHELX programs are robust for handling hydrogen bonding networks and disorder modeling .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • Protocol :

  • 1H/13C NMR : Confirm imine (C=N) peaks at δ ~8.2–8.3 ppm (1H) and ~155 ppm (13C) .
  • IR : Look for N–H stretches (~3145 cm⁻¹) and C=O vibrations (~1682 cm⁻¹) .
  • UV-Vis : Absorbance maxima near 286 nm (ε ≈ 4.47 L·mol⁻¹·cm⁻¹) indicate π→π* transitions in the hydrazinecarboximidamide moiety .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved during structural analysis?

  • Case Study : In a trihydrate salt, dihedral angles between the benzylidene and pyridinium groups varied by 8.26°–15.93° due to solvent interactions. Cross-validate with DFT calculations (e.g., Gaussian09) to assess lattice energy contributions .
  • Resolution : Use Olex2 or PLATON to model disorder and refine hydrogen bonds (N–H⋯Cl, O–H⋯O) with isotropic displacement parameters .

Q. What strategies optimize bioactivity in derivatives targeting Pseudomonas aeruginosa HemO inhibition?

  • Design Principles :

  • Introduce electron-withdrawing groups (e.g., Cl) at the 2,4-positions to enhance heme-binding affinity .
  • Modify the hydrazinecarboximidamide backbone with pyridinium groups to improve membrane permeability (log P < 3) .
    • Validation : MIC values ≤1.95 µg/mL against Bacillus subtilis were achieved in analogs with dichlorobenzylidene substituents .

Q. How do solvatochromic effects impact UV absorption in symmetrical azine derivatives of this compound?

  • Experimental Insight : Solvent polarity shifts λmax by 10–15 nm. In ethanol, λmax = 286 nm, while in DMSO, a bathochromic shift to 295 nm occurs due to increased stabilization of excited states .
  • Quantitative Analysis : Use the Kamlet-Taft equation to correlate solvent parameters (polarity, H-bonding) with spectral shifts.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

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